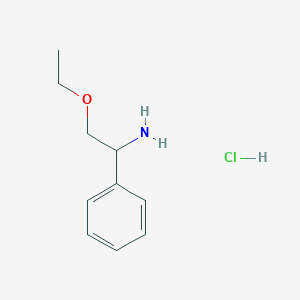
Methyl 3-phenylpicolinate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like Methyl 3-phenylpicolinate can be analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . Tools like MolView can also be used to convert the structural formula into a 3D model .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Methyl 3-phenylpicolinate can be determined using various analytical techniques . These properties may include its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information.Applications De Recherche Scientifique
Antitubercular Agents
- N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety : New derivatives of 4-phenylpicolin with a thiosemicarbazone structure, related to Methyl 3-phenylpicolinate, have been synthesized and evaluated for antitubercular activity. These compounds showed promising activity against tuberculosis, with good selectivity for Mycobacterium tuberculosis. The derivative 1b, in particular, was identified as a potential structure for further optimization in antitubercular drug development (Gobis et al., 2022).
Antimicrobial Activity
- Hydrazones Derived from Methyl 4-Phenylpicolinimidate : Novel hydrazone derivatives of methyl 4-phenylpicolinoimidate have been synthesized and showed varying antimicrobial activities. Compound 3b exhibited significant activity against Gram-positive bacteria, and derivatives containing nitrofuran systems displayed higher tuberculostatic activity (Gobis et al., 2022).
Interaction with DNA
- Platinum(II) Complexes with Methylated Derivatives of 1,10-Phenanthroline : A study on platinum(II) complexes incorporating methylated derivatives of phenanthroline, including 4-methyl-1,10-phenanthroline, revealed insights into the relationship between molecular structure and biological activity. These complexes showed varying cytotoxicities and DNA binding capabilities, highlighting their potential as therapeutic agents (Brodie et al., 2004).
Photoluminescence
- Water-Soluble Lanthanide Complexes : A study synthesized water-soluble lanthanide complexes containing a single phenanthroline chromophore and a diethylenetriamine tetracarboxylic acid unit. These complexes showed intense luminescence in both the visible and near-infrared regions, indicating their potential use in optical applications (Quici et al., 2005).
Propriétés
IUPAC Name |
methyl 3-phenylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-11(8-5-9-14-12)10-6-3-2-4-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIIGQCBBAWRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-phenylpicolinate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

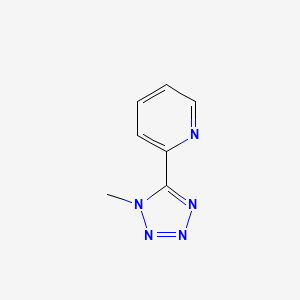
![2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3323816.png)

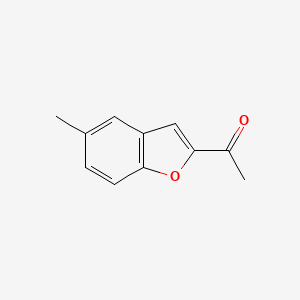
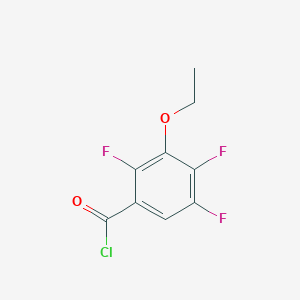
![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)
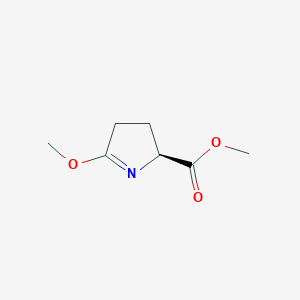
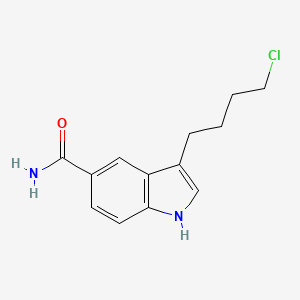
![3-[(2-Phenylethyl)amino]propanoic acid](/img/structure/B3323862.png)


![6-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3323895.png)
![2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3323900.png)
